5-Octyl-1,3,5-triazinan-2-one
Description
Properties
CAS No. |
6827-91-4 |
|---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
5-octyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C11H23N3O/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15) |
InChI Key |
LSGYSYGGRZCKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CNC(=O)NC1 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Octyl-1,3,5-triazinan-2-one, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via cyclocondensation of urea derivatives with formaldehyde and octylamine under basic conditions. Key steps include refluxing in acetonitrile with K₂CO₃ as a catalyst, followed by recrystallization from methanol to enhance purity . To optimize purity, control reaction stoichiometry (1:1 molar ratio of precursors) and employ gradient elution chromatography for post-synthesis purification. Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates .
Q. How do the physical properties (e.g., density, boiling point) of this compound influence its handling in laboratory settings?
- Methodological Answer : With a density of 0.957 g/cm³ and boiling point of 385°C, the compound is a high-boiling liquid requiring reflux setups for reactions. Its low volatility necessitates vacuum distillation for solvent removal. Store under inert gas (N₂/Ar) to prevent oxidation, and use polytetrafluoroethylene (PTFE)-lined caps to avoid adhesion to glassware .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the triazinan-2-one ring structure and octyl chain integration. IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and NH bending modes. High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₁H₂₃N₃O). For crystallinity analysis, X-ray diffraction (XRD) is recommended if crystalline forms are obtainable .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodological Answer : Contradictions arise from impurities or hydration states. Perform sequential solubility tests in solvents (e.g., ethanol, hexane) using ultra-pure batches (≥99% by HPLC). Analyze solubility trends via Hansen solubility parameters (HSPs) to correlate with solvent polarity. Use dynamic light scattering (DLS) to detect micelle formation in amphiphilic solvents, which may skew results .
Q. What experimental design principles apply to studying the compound’s stability under thermal and oxidative stress?
- Methodological Answer : Design accelerated stability studies:
- Thermal : Heat samples at 50–100°C in sealed ampules under air/N₂. Monitor degradation via TGA-DSC and HPLC.
- Oxidative : Expose to H₂O₂/O₃ and quantify byproducts (e.g., carbonyls) using GC-MS.
Include control groups with antioxidants (e.g., BHT) to assess stabilization efficacy. Statistical tools like Design of Experiments (DoE) optimize variable interactions .
Q. How does the octyl chain length impact the compound’s reactivity in surface adsorption studies?
- Methodological Answer : Compare adsorption kinetics on silica vs. polymer surfaces using quartz crystal microbalance (QCM) or atomic force microscopy (AFM). The octyl chain enhances hydrophobicity, favoring non-polar surface interactions. To quantify, measure contact angles and correlate with Langmuir adsorption isotherms. Contrast with shorter-chain analogs (e.g., methyl or butyl derivatives) to isolate chain-length effects .
Q. What strategies mitigate side reactions during functionalization of the triazinan-2-one ring?
- Methodological Answer : Protect the NH group via tert-butoxycarbonyl (Boc) or acetyl groups before electrophilic substitutions. For nucleophilic attacks, employ low-temperature conditions (−20°C to 0°C) in aprotic solvents (e.g., DMF). Track regioselectivity using computational tools (DFT) to predict reactive sites. Post-functionalization, deprotect under mild acidic conditions (e.g., HCl/dioxane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
